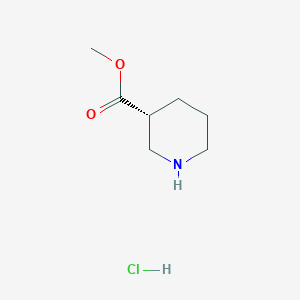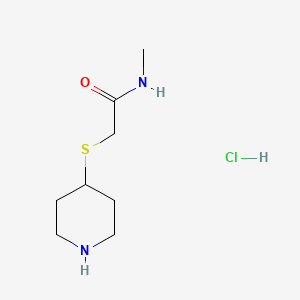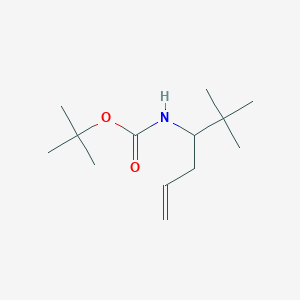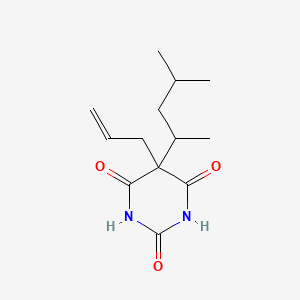
(R)-Methyl piperidine-3-carboxylate hydrochloride
Overview
Description
®-Methyl piperidine-3-carboxylate hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of ®-Methyl piperidine-3-carboxylate hydrochloride, also known as ®-(-)-3-Piperidinecarboxylic acid, is the GABA (γ-aminobutyric acid) uptake system . This system plays a crucial role in the regulation of GABAergic neurotransmission in the central nervous system.
Mode of Action
The compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
Biochemical Pathways
The enhanced GABAergic neurotransmission affects various biochemical pathways. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability and regulating muscle tone .
Result of Action
The inhibition of GABA uptake by ®-Methyl piperidine-3-carboxylate hydrochloride results in an increase in GABA concentrations in the synaptic cleft. This leads to enhanced GABAergic neurotransmission, which can result in decreased neuronal excitability and regulated muscle tone .
Biochemical Analysis
Biochemical Properties
®-Methyl piperidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of GABA uptake. GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake is mediated by GABA transporters. ®-Methyl piperidine-3-carboxylate hydrochloride interacts with these transporters, specifically inhibiting their function. This interaction prevents the reuptake of GABA into presynaptic neurons, thereby increasing the concentration of GABA in the synaptic cleft . This compound also interacts with various enzymes and proteins involved in neurotransmission, further influencing GABAergic signaling pathways.
Cellular Effects
The effects of ®-Methyl piperidine-3-carboxylate hydrochloride on cells are profound, particularly in neurons. By inhibiting GABA uptake, this compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This can result in various cellular effects, including altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the increased GABA levels can activate GABA receptors on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability . These effects are crucial in understanding the role of GABA in various neurological disorders.
Molecular Mechanism
At the molecular level, ®-Methyl piperidine-3-carboxylate hydrochloride exerts its effects primarily through the inhibition of GABA transporters. The compound binds to the transporter proteins, blocking their ability to reuptake GABA from the synaptic cleft. This inhibition is competitive, meaning that ®-Methyl piperidine-3-carboxylate hydrochloride competes with GABA for binding sites on the transporter . Additionally, this compound may influence the expression of genes related to GABAergic signaling, further modulating its effects on neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl piperidine-3-carboxylate hydrochloride can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . Over time, the increased GABA levels resulting from the inhibition of GABA uptake can lead to long-term changes in neuronal function, including alterations in synaptic plasticity and neurotransmitter release.
Dosage Effects in Animal Models
The effects of ®-Methyl piperidine-3-carboxylate hydrochloride in animal models are dose-dependent. At low doses, the compound effectively inhibits GABA uptake without causing significant adverse effects. At higher doses, the compound can lead to toxicity, manifesting as neurological symptoms such as sedation, ataxia, and in severe cases, seizures . These dose-dependent effects are crucial for determining the therapeutic window of the compound and for understanding its potential as a pharmacological agent.
Metabolic Pathways
®-Methyl piperidine-3-carboxylate hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, the compound’s interaction with enzymes involved in GABA metabolism can further modulate its effects on neurotransmission.
Transport and Distribution
The transport and distribution of ®-Methyl piperidine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed throughout the body, with a particular affinity for the central nervous system . Within cells, the compound can be transported across membranes by specific transporter proteins, facilitating its accumulation in target tissues.
Subcellular Localization
The subcellular localization of ®-Methyl piperidine-3-carboxylate hydrochloride is critical for its activity. The compound is primarily localized in the synaptic cleft, where it interacts with GABA transporters to inhibit GABA uptake . Additionally, the compound may be localized in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl piperidine-3-carboxylate hydrochloride typically involves the esterification of ®-3-piperidinecarboxylic acid. One common method includes the reaction of ®-3-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl piperidine-3-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ®-3-piperidinecarboxylic acid.
Reduction: Formation of ®-3-piperidinemethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-Methyl piperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl piperidine-3-carboxylate hydrochloride
- ®-Ethyl piperidine-3-carboxylate
- (S)-Ethyl piperidine-3-carboxylate
Uniqueness
®-Methyl piperidine-3-carboxylate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration can result in different pharmacokinetic and pharmacodynamic profiles compared to its enantiomers or other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
methyl (3R)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255651-12-7 | |
| Record name | methyl (3R)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)
![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)





![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)

